molecular formula C18H16O6 B1681415 Salvigenin CAS No. 19103-54-9

Salvigenin

Cat. No. B1681415
CAS RN: 19103-54-9
M. Wt: 328.3 g/mol
InChI Key: QCDYOIZVELGOLZ-UHFFFAOYSA-N
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Description

Salvigenin is a trimethoxyflavone, a type of flavone where the hydroxy groups at positions 4’, 6, and 7 are replaced by methoxy groups . It is found in Salvia miltiorrhiza, Mesosphaerum urticoides, and other organisms . Salvigenin has been shown to have various roles such as an autophagy inducer, an apoptosis inhibitor, an antilipemic drug, an immunomodulator, an antineoplastic agent, a neuroprotective agent, and a hypoglycemic agent .


Molecular Structure Analysis

Salvigenin has a molecular formula of C18H16O6 and a molecular weight of 328.3 g/mol . Its IUPAC name is 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one .

Scientific Research Applications

Anticancer Properties

Salvigenin, a flavonoid, exhibits notable anticancer effects. Patel (2021) highlights its cytotoxic effects on various cancer cell types, including colon adenocarcinoma, breast adenocarcinoma, and glioblastoma. Additionally, Mansourizadeh et al. (2020) have designed Salvigenin-loaded nanoparticles to enhance its anti-cancer effects on breast cancer cells, demonstrating its potential in cancer chemotherapy (Patel, 2021); (Mansourizadeh et al., 2020).

Diabetes Management and Cardioprotection

Research by Sadeghi et al. (2016) on Salvigenin reveals its potential in managing diabetes and protecting against heart complications. This study demonstrates Salvigenin's ability to significantly reduce blood glucose and improve cardiac function in diabetic rats (Sadeghi et al., 2016).

Neuroprotection and Autophagy

Rafatian et al. (2012) have shown that Salvigenin exhibits neuroprotective effects against oxidative stress-induced apoptosis and autophagy in human neuroblastoma cells. This suggests its potential application in treating neurodegenerative disorders (Rafatian et al., 2012).

Immunomodulatory Effects

A study by Noori et al. (2013) indicates Salvigenin's immunomodulatory properties. In a mouse model of breast cancer, it contributed to the regression of tumor tissues and enhanced antitumor immunity (Noori et al., 2013).

Vasorelaxant Activity

Uydeş-Doğan et al. (2005) have documented the vasorelaxant effects of Salvigenin in rat aortic rings, suggesting its potential for treating vascular disorders (Uydeş-Doğan et al., 2005).

GABA Receptor Modulation

A study by Abdelhalim et al. (2014) on Salvia triloba, which contains Salvigenin, demonstrated its ability to positively modulate GABAA receptors, suggesting potential cognitive enhancement properties (Abdelhalim et al., 2014).

Safety And Hazards

Salvigenin should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Salvigenin . It should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYOIZVELGOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172629
Record name Salvigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salvigenin

CAS RN

19103-54-9
Record name Salvigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19103-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salvigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0128577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
AH Mansourabadi, HM Sadeghi… - Advanced Herbal …, 2016 - herbmed.skums.ac.ir
… Salvigenin could reduce inflammation and in the group that received Salvigenin at 100 mg/kg, … Discussion: Our findings showed that Salvigenin has dose-dependent analgesic effect so …
Number of citations: 55 herbmed.skums.ac.ir
G Rafatian, F Khodagholi, MM Farimani… - Molecular and cellular …, 2012 - Springer
… and caspase-12 showed the ability of Salvigenin to decrease ER stress. We found that Salvigenin could decrease the apoptotic factors. Salvigenin inhibited H 2 O 2 -induced caspase-3 …
Number of citations: 53 link.springer.com
S Noori, ZM Hassan, B Yaghmaei, M Dolatkhah - Cellular Immunology, 2013 - Elsevier
… In this regard, and considering the anti-tumor properties of salvigenin, a flavonoids derived from the Tanacetum canescens, in this study we addressed the effects of salvigenin on the …
Number of citations: 36 www.sciencedirect.com
DK Patel - Current Chinese Science, 2021 - ingentaconnect.com
… salvigenin in the medicine, here in the present study, all the scientific research data of salvigenin … to know the better medicinal properties of the salvigenin in modern medicine. Analytical …
Number of citations: 1 www.ingentaconnect.com
NN Sarvestani, H Sepehri, L Delphi… - Asian Pacific Journal of …, 2018 - ncbi.nlm.nih.gov
… The focus of this study was apoptotic effects of two flavonoids, eupatorin and salvigenin, in … effective doses of eupatorin (100µM) and salvigenin (150µM) via MTT, morphological features …
Number of citations: 17 www.ncbi.nlm.nih.gov
F Mansourizadeh, H Sepehri, S Khoee… - Journal of Drug Delivery …, 2020 - Elsevier
… limitations and increase its therapeutic efficacy, Salvigenin loaded mPEG-b-PLGA coated … The results indicated that Salvigenin has been entrapped in mPEG-b-PLGA @Fe 3 O 4 NPs …
Number of citations: 11 www.sciencedirect.com
E Serino, A Chahardoli, N Badolati, C Sirignano… - Antioxidants, 2021 - mdpi.com
Phytochemical analysis of the Iranian plant Achillea wilhelmsii led to the isolation of 17 pure secondary metabolites belonging to the classes of sesquiterpenoids and phenolics. Two of …
Number of citations: 13 www.mdpi.com
N Namazi Sarvestani, H Sepehri, L Delphi… - Asian Pacific Journal …, 2018 - journal.waocp.org
… The focus of this study was apoptotic effects of two flavonoids, eupatorin and salvigenin, in … effective doses of eupatorin (100μM) and salvigenin (150μM) via MTT, morphological features …
Number of citations: 11 journal.waocp.org
H Shao, J Chen, A Li, L Ma, Y Tang, H Chen… - Applied Biochemistry …, 2023 - Springer
… mechanism of Salvigenin in the context of HCC. We discovered that Salvigenin dampened … forecasted the targets of Salvigenin and HCC via databases. The common targets between …
Number of citations: 1 link.springer.com
B Bernhardt, J Bernáth, A Gere… - Natural Product …, 2015 - journals.sagepub.com
… main flavonoid compounds, salvigenin and nevadensin, of … shown that the maximum salvigenin and nevadensin content … compared with nevadensin more salvigenin is accumulated, …
Number of citations: 11 journals.sagepub.com

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